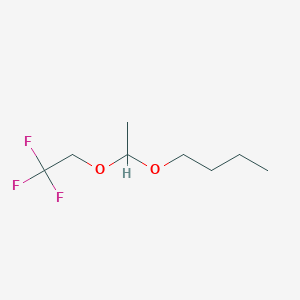

2-(1-Butoxyethoxy)-1,1,1-trifluoroethane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(2,2,2-trifluoroethoxy)ethoxy]butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3O2/c1-3-4-5-12-7(2)13-6-8(9,10)11/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKMXGDAKSQQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fluorinated Ethers As Building Blocks in Advanced Chemical Synthesis

Fluorinated ethers are a class of organofluorine compounds defined by the presence of at least one fluorine atom bonded to a carbon in a molecule that also contains an ether linkage (C-O-C). keimei-kinen.com These compounds range from partially fluorinated to fully perfluorinated derivatives. keimei-kinen.com The incorporation of fluorine atoms into ether molecules results in a unique combination of physical and chemical properties that make them valuable building blocks in advanced chemical synthesis. keimei-kinen.combohrium.com

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high thermal stability and chemical resistance to fluorinated compounds. keimei-kinen.com This robustness makes fluorinated ethers suitable for applications in harsh chemical environments. keimei-kinen.com The high electronegativity of fluorine atoms also leads to reduced polarizability and weaker intermolecular interactions, resulting in low surface energy, low viscosity, and high volatility. keimei-kinen.com

Partially fluorinated ethers, in particular, offer a balance between the properties of hydrocarbons and perfluorocarbons. keimei-kinen.com They can exhibit compatibility with both polar and non-polar substances, a feature that is highly desirable in designing solvents, surfactants, and other functional materials. keimei-kinen.com The synthesis of these compounds can be achieved through various methods, including the Williamson ether synthesis, addition of alcohols to fluoroalkenes, and the reaction of fluorinated alcohols with epoxides. fluorine1.rursc.org In research, these ethers are explored for a wide range of applications, from being inert fluids for electronics testing and specialty lubricants to serving as components in advanced electrolyte formulations for energy storage devices. researchgate.netresearchgate.net

Table 1: General Physicochemical Properties of Fluorinated vs. Non-Fluorinated Ethers

| Property | Hydrocarbon Ethers | Fluorinated Ethers | Influence of Fluorination |

|---|---|---|---|

| Thermal Stability | Moderate | High | Increased due to strong C-F bonds. keimei-kinen.com |

| Chemical Inertness | Moderate | Very High | Resistant to many oxidizing and reducing agents. researchgate.net |

| Boiling Point | Varies | Generally lower than hydrocarbon analogs of similar mass | Weaker intermolecular forces. keimei-kinen.com |

| Viscosity | Varies | Generally lower | Reduced intermolecular interactions. keimei-kinen.com |

| Surface Tension | Moderate | Low | Low polarizability of the C-F bond. bohrium.comresearchgate.net |

| Solubility | Soluble in organic solvents | Often have limited solubility (fluorous phases) | Can be tailored by the degree of fluorination. keimei-kinen.comrsc.org |

The Butoxyethoxy Moiety: Structural Contributions to Molecular Design in Research

The butoxyethoxy group, structurally represented as -O-CH₂-CH₂-O-(CH₂)₃-CH₃, is derived from diethylene glycol monobutyl ether. This moiety is a classic example of a glycol ether, a class of solvents known for their amphiphilic nature, meaning they possess both hydrophilic (water-loving) and lipophilic (fat-loving) properties. The ether linkages provide polarity and hydrogen bond accepting capabilities, while the butyl group is a non-polar hydrocarbon chain.

This dual character is a key contributor to molecular design, allowing molecules incorporating this moiety to act as surfactants or coupling agents that can solubilize or interact with both aqueous and organic phases. wikipedia.org For example, 2-butoxyethanol (B58217), a related compound, is widely used in cleaning products, paints, and coatings precisely because it can remove both polar and non-polar substances like grease and oils. wikipedia.org

In the context of a larger molecule like 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane, the butoxyethoxy chain contributes several important features:

Flexibility : The single bonds in the ethoxy and butoxy chains allow for conformational flexibility.

Amphiphilic Balance : It introduces a hydrophilic portion to the otherwise hydrophobic fluorinated segment, creating a molecule with surfactant-like potential.

The parent compound of this moiety, diethylene glycol monobutyl ether, is a well-characterized chemical with established physical properties.

Table 2: Selected Properties of Diethylene Glycol Monobutyl Ether (Parent of the Butoxyethoxy Moiety)

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-butoxyethoxy)ethanol nih.gov |

| Molecular Formula | C₈H₁₈O₃ nih.gov |

| Molar Mass | 162.23 g/mol nih.gov |

| Density | 0.955 g/cm³ at 20 °C nih.gov |

| Flash Point | 78 °C (Closed cup) nih.gov |

Positioning 2 1 Butoxyethoxy 1,1,1 Trifluoroethane Within the Academic Landscape of Fluorinated Ethers and Polyethers

Strategies for the Stereoselective and Regioselective Introduction of Fluorinated Groups

The introduction of a trifluoroethyl group into a molecule presents unique challenges due to the strong electron-withdrawing nature of the fluorine atoms. The development of methods that control the specific position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of this group is crucial for creating structurally defined molecules. rsc.orgnih.govnih.govnumberanalytics.com

Alkylation reactions are a cornerstone of ether synthesis, and the Williamson ether synthesis is a classic and versatile example. fluorine1.ruorganic-chemistry.orgmasterorganicchemistry.com This method involves the reaction of an alkoxide with an alkyl halide or a related compound with a good leaving group, such as a tosylate, proceeding via an SN2 mechanism. masterorganicchemistry.comyoutube.com For the synthesis of trifluoroethyl ethers, this strategy can be applied in two primary ways.

One approach involves using a trifluoroethoxide salt as the nucleophile, which then reacts with an appropriate alkyl halide. For instance, sodium 2,2,2-trifluoroethoxide can be prepared by reacting 2,2,2-trifluoroethanol (B45653) with a strong base like sodium hydride. google.com This alkoxide can then displace a halide or tosylate from a butoxyethoxy-containing electrophile.

Alternatively, 2,2,2-trifluoroethanol can be converted into an electrophile, such as 2,2,2-trifluoroethyl tosylate or halide. fluorine1.rugoogleapis.com This fluorinated precursor can then react with a butoxyethoxy alkoxide. This latter approach is often preferred as it avoids handling potentially unstable or highly reactive fluorinated alkoxides. The choice of reactants is critical, as secondary alkyl halides can lead to competing elimination reactions. masterorganicchemistry.com

| Precursor 1 | Precursor 2 | Base/Catalyst | Solvent | Conditions | Product Type | Yield (%) | Reference |

| CF₃CH₂OH | CH₃CH₂Br | Na | Dioxane | 130°C, 89 h | CF₃CH₂OCH₂CH₃ | 65% | fluorine1.ru |

| CF₃CH₂OH | CH₃C₆H₄SO₃Cl | KOH (aq) | - | 0°C, 7 h | CF₃CH₂OTs | 96% | fluorine1.ru |

| CF₃CH₂OTs | CH₃ONa | - | - | 20°C, 6 h | CF₃CH₂OCH₃ | 88.6% | fluorine1.ru |

| H(CF₂CF₂)ₙCH₂OH | R-OTs | KOH | THF/H₂O | -60°C, 8 h | H(CF₂CF₂)ₙCH₂OR | 87-96% | fluorine1.ru |

The addition of alcohols to fluoroolefins represents another significant pathway for synthesizing fluorinated ethers. fluorine1.ruacs.org These reactions can proceed through various mechanisms, including free-radical or nucleophilic additions, depending on the specific olefin and reaction conditions. For example, alcohols can add across the double bond of octafluoroisobutene. acs.org In the context of synthesizing analogs of 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane, a precursor alcohol like 1-butoxyethanol could potentially be added to a fluoroolefin such as trifluoroethylene.

Free-radical catalyzed additions are a common method for this transformation. acs.org The reaction is typically initiated by a radical initiator, which promotes the addition of the alcohol's O-H bond across the olefin's double bond. The regioselectivity of this addition is a key consideration, as the alcohol can add to either carbon of the double bond, leading to different structural isomers.

Direct fluorination involves the introduction of fluorine atoms into a pre-formed hydrocarbon molecule. While conceptually straightforward, this method is often challenging due to the high reactivity of many fluorinating agents, particularly elemental fluorine, which can lead to non-selective reactions and degradation of the starting material. fluorine1.ru The fluorination of ethers using elemental fluorine often results in low yields and a complex mixture of products, including degradation products, even under specialized cryogenic conditions. fluorine1.rudtic.mil

Modern synthetic chemistry has seen the development of more selective electrophilic fluorinating reagents, such as Selectfluor™ (F-TEDA-BF₄). organic-chemistry.orgcuny.edu These reagents offer milder reaction conditions and greater control over the fluorination process, allowing for the targeted introduction of fluorine. nih.gov While direct fluorination of a butoxyethoxy ether is a possible route, controlling the reaction to achieve selective trifluorination at the desired position would be a significant synthetic challenge. The ether group itself can be susceptible to destruction during fluorination with aggressive reagents like cobalt trifluoride. fluorine1.ru

Formation of the Butoxyethoxy Ether Linkage: Methodological Investigations

The butoxyethoxy portion of the target molecule can be synthesized through established etherification and ethoxylation techniques. The goal is to create the C₄H₉-O-C₂H₄-O- linkage, which can then be coupled with the fluorinated component.

The industrial synthesis of glycol ethers often relies on the ethoxylation of alcohols. wikipedia.org 2-Butoxyethanol (B58217), a key precursor, is produced by the reaction of butanol with ethylene (B1197577) oxide, typically in the presence of a basic catalyst like potassium hydroxide (B78521) (KOH). wikipedia.orgmdpi.comreddit.comwikipedia.org This reaction proceeds via the nucleophilic ring-opening of the epoxide by the butoxide anion. reddit.com

| Alcohol | Reagent | Catalyst | Temperature | Product | Reference |

| Butanol | Ethylene Oxide | Basic Catalyst | - | 2-Butoxyethanol | wikipedia.org |

| Fatty Alcohols | Ethylene Oxide | KOH | 180°C | Fatty Alcohol Ethoxylates | wikipedia.org |

| C12-14 Primary Alcohols | Ethylene Oxide | Various | - | Alcohol Ethoxylates (EO=3) | researchgate.net |

Once 2-butoxyethanol is formed, it can be further functionalized. To create the specific 1-butoxyethoxy group, 2-butoxyethanol could react with an acetaldehyde (B116499) equivalent. General etherification methods, such as the Williamson ether synthesis, are also applicable. libretexts.org For example, the sodium salt of 2-butoxyethanol could act as a nucleophile, reacting with an electrophile like 1-chloroethyl ethyl ether to form the desired linkage, though this is a hypothetical pathway. Acid-catalyzed dehydration is another method for forming ethers but is generally limited to the synthesis of symmetrical ethers from primary alcohols and is less suitable for complex, unsymmetrical structures. libretexts.org

While esterification and transesterification are primarily methods for synthesizing esters, they can be relevant to ether synthesis in specific contexts. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.orgbyjus.comlibretexts.org This reaction is typically catalyzed by an acid or a base.

Some reviews on the synthesis of fluorinated ethers include transesterification (or transetherification) as a viable method. fluorine1.ru One notable application is the synthesis of vinyl ethers from vinyl acetate (B1210297) (an ester) through a transesterification reaction, demonstrating a pathway from an ester to an ether. byjus.com In the context of the target molecule, a hypothetical route could involve the transesterification of a fluorinated ester with a butoxyethoxy alcohol, although this is not a common or direct method for forming the specific alkyl ether linkage in 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane. These protocols are generally considered for specialized applications rather than as a primary route for saturated ether synthesis.

Catalytic Systems and Reaction Optimization in the Synthesis of Fluorinated Butoxyethoxy Ethers

The efficient synthesis of fluorinated butoxyethoxy ethers hinges on the development of effective catalytic systems and the meticulous optimization of reaction parameters. The primary route to compounds like 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane often involves the addition of an alcohol to a fluorinated alkene or the reaction of a fluorinated alcohol with a suitable electrophile. Catalysts play a crucial role in activating the substrates, enhancing reaction rates, and controlling selectivity.

Reaction optimization is a critical aspect of developing commercially viable synthetic processes. Key parameters that are typically optimized include temperature, pressure, catalyst loading, substrate concentration, and solvent choice. For instance, in the synthesis of fluorinated ethers for battery electrolytes, the molecular structure and purity of the final product are paramount, necessitating precise control over the reaction conditions to minimize side products and enhance yield. wpmucdn.com

Homogeneous and Heterogeneous Catalysis Studies

Both homogeneous and heterogeneous catalysis have been explored for the synthesis of fluorinated ethers and related compounds. Each approach offers distinct advantages and challenges.

Homogeneous Catalysis:

Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit high activity and selectivity due to the well-defined nature of their active sites. Palladium-catalyzed cross-coupling reactions, for example, have emerged as a powerful tool for the formation of C-O bonds in the synthesis of fluorinated alkyl aryl ethers. nih.gov A typical system might involve a palladium precatalyst, such as tBuBrettPhos Pd G3, in the presence of a base like cesium carbonate. nih.gov These reactions often benefit from short reaction times and demonstrate excellent functional group tolerance. nih.gov

The optimization of homogeneous catalytic systems often involves screening different ligands, catalyst precursors, bases, and solvents to achieve the desired outcome. For instance, in palladium-catalyzed fluorination reactions, the choice of ligand can significantly influence the regioselectivity and enantioselectivity of the transformation. ucla.eduucla.edu

Interactive Data Table: Comparison of Homogeneous Catalysts in Fluorinated Ether Synthesis

| Catalyst System | Substrates | Key Optimization Parameters | Typical Yields | Reference |

| tBuBrettPhos Pd G3 / Cs2CO3 | (Hetero)aryl bromides, Fluorinated alcohols | Solvent (Toluene), Reaction Time | High | nih.gov |

| Pd(II) / Cr co-catalyst | Simple olefins, Et3N·3HF | Fluoride (B91410) Source, Co-catalyst Ratio | Good | ucla.edu |

| Pd(0) / Trost bisphosphine ligand | Cyclic allylic chlorides, AgF | Ligand structure, Fluoride salt | High enantioselectivity | ucla.edu |

Heterogeneous Catalysis:

Heterogeneous catalysts, which are in a different phase from the reactants, offer the significant advantage of easy separation from the reaction mixture, facilitating product purification and catalyst recycling. Zeolites, with their well-defined microporous structures, are excellent examples of heterogeneous catalysts used in various organic transformations. rsc.orgmdpi.com Their shape-selective properties can be exploited to control the regioselectivity of reactions. mdpi.com

In the context of fluorinated ether synthesis, solid acid catalysts, such as zeolites or sulfated zirconia, could potentially catalyze the addition of alcohols to fluoroalkenes. The optimization of these systems would involve tailoring the acidity and pore structure of the catalyst, as well as optimizing reaction temperature and flow rates in continuous processes. While specific examples for the synthesis of 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane are not abundant in the literature, the principles of heterogeneous catalysis for etherification are well-established.

Emerging Enzymatic Methodologies

The use of enzymes as catalysts in organic synthesis, or biocatalysis, is a rapidly growing field, driven by the principles of green chemistry. Enzymes offer several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and biodegradability. mdpi.comresearchgate.net

Lipases are a particularly versatile class of enzymes that have been successfully employed in the synthesis of esters, including those with fluorine-containing moieties. researchgate.netmdpi.com The catalytic activity of lipases can be harnessed for both esterification and transesterification reactions. mdpi.comresearchgate.net For the synthesis of a compound like 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane, a potential enzymatic route could involve the lipase-catalyzed transesterification of a related ester.

The optimization of enzymatic reactions involves several key parameters:

Enzyme Selection: Different lipases exhibit varying substrate specificities and stabilities. Screening a panel of lipases is often the first step in developing a new biocatalytic process.

Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and facilitate its reuse. nih.gov

Solvent Engineering: The choice of solvent is critical in enzymatic reactions. While lipases can function in organic solvents, the solvent can significantly impact enzyme activity and stability. mdpi.com

Temperature and pH: Like all enzymes, lipases have optimal temperature and pH ranges for their activity.

Water Activity: The amount of water in the reaction medium can dramatically affect the equilibrium of lipase-catalyzed reactions, shifting it between hydrolysis and synthesis. mdpi.com

Interactive Data Table: Key Parameters in Lipase-Catalyzed Synthesis of Fluorinated Esters

| Parameter | Importance | Optimization Strategy | Potential Impact on Yield/Selectivity | Reference |

| Enzyme Source | High selectivity and activity | Screening of different lipases (e.g., Candida antarctica lipase (B570770) B) | Significant | mdpi.comnih.gov |

| Reaction Medium | Enzyme stability and substrate solubility | Use of organic solvents, ionic liquids, or solvent-free systems | High | mdpi.com |

| Temperature | Reaction rate and enzyme stability | Optimization to balance activity and stability (typically 40-60 °C) | Moderate to High | mdpi.com |

| Substrate Concentration | Reaction kinetics | Varying the molar ratio of reactants | Moderate | nih.gov |

| Water Content | Reaction equilibrium | Control of water activity (aw) | High | mdpi.com |

While direct enzymatic synthesis of 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane has not been extensively reported, the existing literature on lipase-catalyzed reactions with fluorinated substrates provides a strong foundation for future research in this area. mdpi.comresearchgate.net The development of robust and efficient enzymatic methodologies could offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis.

Mechanistic Pathways of Ether Formation and Cleavage Reactions

The structure of 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane contains both an ether and an acetal (B89532) functional group. The formation and cleavage of these groups are governed by well-established reaction mechanisms, which are influenced by the presence of the electron-withdrawing trifluoromethyl (–CF₃) group.

Nucleophilic Substitution Reaction Mechanisms

The formation of the ether and acetal linkages in fluorinated compounds typically proceeds via nucleophilic substitution reactions. In these reactions, a nucleophile, such as an alcohol or alkoxide, attacks an electrophilic carbon atom, displacing a leaving group. wikipedia.org The synthesis of the butoxy ether component often follows a pathway analogous to the Williamson ether synthesis, where butoxide acts as the nucleophile.

For the formation of α-fluoro ethers, various methods have been developed, including the reaction of methylthiomethyl ethers with reagents like iodine pentafluoride-pyridine-hydrogen fluoride (IF₅-pyridine-HF). researchgate.net The high electronegativity of fluorine can make the direct formation of carbon-fluorine bonds challenging, often requiring specialized fluorinating agents and catalysts. researchgate.netox.ac.uk The rate and viability of nucleophilic substitution are highly dependent on the nature of the substrate, the nucleophile, the leaving group, and the solvent. acgpubs.org In nucleophilic aromatic substitution (SₙAr), for instance, fluorine's strong electron-withdrawing properties can activate the aromatic ring, making it an excellent leaving group. acgpubs.orglboro.ac.uknih.gov

Acid-Catalyzed Transformations and Hydrolysis Pathways

The acetal group, characterized by the O-CH(CH₃)-O linkage, is susceptible to hydrolysis under acidic conditions. orgoreview.com This reaction is a critical degradation pathway for 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane in aqueous acidic environments. The generally accepted mechanism for acid-catalyzed acetal hydrolysis involves a series of reversible steps. acs.orgyoutube.com

The process begins with the protonation of one of the ether oxygens by an acid catalyst (e.g., H₃O⁺), converting the alkoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com The departure of this leaving group is facilitated by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation yields a hemiacetal intermediate. masterorganicchemistry.com The hemiacetal can then undergo a similar acid-catalyzed process—protonation of the hydroxyl group, elimination of water, and deprotonation—to yield the final aldehyde or ketone and another molecule of alcohol. orgoreview.comyoutube.com The presence of the electron-withdrawing trifluoromethyl group can influence the rate of these steps by destabilizing the adjacent carbocation intermediate, potentially slowing the hydrolysis rate compared to non-fluorinated analogues.

Radical Reactions and the Stability of Fluorinated Ethers in Chemical Processes

The chemical stability of fluorinated ethers is largely dictated by the strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry (average bond energy ~480 kJ/mol). wikipedia.org This inherent strength imparts high thermal and chemical stability to compounds like 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane, making them resistant to many chemical processes. wikipedia.orgscripps.edu

Despite this general stability, the molecule contains multiple C-H bonds that are susceptible to attack by free radicals. Radical reactions, particularly those involving hydrogen abstraction, are a key transformation pathway. documentsdelivered.com The formation of fluorinated radicals can be initiated thermally, photochemically, or electrochemically. numberanalytics.com The high reactivity and selectivity of fluorinated radicals make them significant in synthetic chemistry. numberanalytics.com

In the context of 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane, a radical initiator can abstract a hydrogen atom from one of the C-H bonds in the butoxy or ethoxy groups. The stability of the resulting carbon-centered radical is influenced by the position of the trifluoromethyl group. The strong electron-withdrawing nature of the –CF₃ group can destabilize an adjacent radical, making hydrogen abstraction from the α-carbon (the CH directly attached to the –CF₃ group) less favorable. Therefore, radical abstraction is more likely to occur on the butoxy group or the methyl-bearing carbon of the ethoxy bridge. Once formed, this radical can participate in further reactions, such as oxidation or polymerization.

Atmospheric Oxidation Pathways of Fluorinated Ethers: Fundamental Investigations

The atmospheric fate of volatile organic compounds, including fluorinated ethers, is primarily determined by their reaction with the hydroxyl radical (•OH), the most important oxidant in the troposphere. acs.orghydrogenlink.com The reaction of 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane with •OH radicals initiates its degradation and dictates its atmospheric lifetime. This process almost exclusively proceeds via hydrogen atom abstraction from the various C-H bonds within the molecule. acs.org

The rate of this reaction is a critical parameter for assessing the compound's global warming potential. The presence of fluorine atoms generally deactivates the molecule towards •OH attack compared to their non-fluorinated counterparts, leading to longer atmospheric lifetimes. acs.org The reaction rate constant depends on which C-H bond is abstracted. The electron-withdrawing –CF₃ group significantly reduces the reactivity of adjacent C-H bonds. Conversely, the ether oxygen atom activates adjacent C-H bonds, making them more susceptible to abstraction. acs.org

For 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane, hydrogen abstraction is most likely to occur at the α-position to the ether linkages on the butoxy and ethoxy chains, as these positions are activated. Once a hydrogen atom is abstracted, the resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). The fate of this peroxy radical depends on atmospheric conditions, but it typically leads to the formation of stable degradation products such as aldehydes, ketones, and carboxylic acids. ku.dk The degradation of similar, non-fluorinated glycol ethers like 2-butoxyethanol has been shown to proceed via oxidation and subsequent cleavage of the ether bond to yield products like n-butanol and glyoxylate. nih.govresearchgate.net

| Compound | Rate Constant (k, cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (years) |

|---|---|---|

| CF₃–O–CH₃ | (2.14 ± 0.15) x 10⁻¹⁴ | 3.0 |

| CF₃–O–CHF₂ | (3.38 ± 0.41) x 10⁻¹⁵ | 19 |

| CHF₂–O–CHF₂ | (2.53 ± 0.24) x 10⁻¹⁴ | 2.6 |

| CF₃CH₂–O–CH₃ | (6.24 ± 0.67) x 10⁻¹³ | 0.1 |

| CF₃CH₂–O–CHF₂ | <2 x 10⁻¹⁶ | >330 |

Tautomerization and Rearrangement Processes in Related Organic Systems

Tautomerization and rearrangement are fundamental processes in organic chemistry that involve the structural isomerization of molecules.

Tautomerization refers to the rapid interconversion of constitutional isomers, most often by the migration of a proton. numberanalytics.comlibretexts.org The most common example is keto-enol tautomerism, where a ketone or aldehyde (keto form) is in equilibrium with its corresponding enol form (an alkene-alcohol). libretexts.orgresearchgate.net While 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane does not itself undergo keto-enol tautomerism, its atmospheric oxidation products, such as aldehydes or ketones, would exist in equilibrium with their enol tautomers. researchgate.net The position of this equilibrium is influenced by factors such as solvent, temperature, and the electronic effects of substituents like fluorine. numberanalytics.com

Rearrangement reactions involve the migration of an atom or group from one position to another within the same molecule. wiley-vch.de Such processes are common in fluorinated organic systems, often occurring during synthesis or subsequent reactions. For example, deoxyfluorination reactions of certain precursors can be complicated by aryl migrations via phenonium ion intermediates, leading to rearranged products. core.ac.uk A well-known rearrangement involving ethers is the Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. wiley-vch.de This reaction has been applied to the synthesis of complex fluorine-containing scaffolds, demonstrating how rearrangement reactions can be a powerful tool in organofluorine chemistry. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques in 2 1 Butoxyethoxy 1,1,1 Trifluoroethane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). For 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane, a combination of ¹H and ¹⁹F NMR would be essential for unambiguous structure confirmation.

The ¹H NMR spectrum would provide a complete map of the proton environments within the butoxyethoxy fragment of the molecule. The signals for the butyl group protons would appear in the upfield region (typically 0.8-4.0 ppm), while the protons of the ethoxy group and the single methine proton adjacent to the trifluoroethyl group would be further downfield due to the deshielding effect of the neighboring oxygen and trifluoromethyl groups. openstax.orgdocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane Predicted data based on analogous structures and chemical shift principles.

| Assignment | Structure Fragment | Predicted δ (ppm) | Predicted Multiplicity | Integration |

| a | CH₃-CH₂- | ~0.9 | Triplet (t) | 3H |

| b | -CH₂-CH₂-CH₂O- | ~1.4 | Sextet | 2H |

| c | CH₃-CH₂-CH₂- | ~1.6 | Quintet | 2H |

| d | -CH₂-O- | ~3.5 | Triplet (t) | 2H |

| e | -O-CH₂-CH₂-O- | ~3.7 | Multiplet (m) | 4H |

| f | CF₃-CH-O- | ~4.1 | Quartet (q) | 1H |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

¹⁹F NMR spectroscopy is exceptionally sensitive and informative for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, making it highly sensitive to the local electronic environment of the fluorine atoms. nih.gov

For 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane, the ¹⁹F NMR spectrum is expected to show a single, distinct signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. researchgate.net This signal's chemical shift would be characteristic of a CF₃ group attached to a carbon atom that is also bonded to an ether oxygen. Typically, such groups appear in a specific region of the ¹⁹F NMR spectrum (e.g., -70 to -80 ppm relative to a CFCl₃ standard). wikipedia.orgdovepress.com The signal would likely appear as a doublet due to coupling with the adjacent methine proton (-CH-), providing further confirmation of the molecule's connectivity.

Mass Spectrometry for Molecular Identification and Byproduct Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane, MS is critical for confirming the molecular mass and for identifying potential impurities or degradation products.

Using a soft ionization technique like field ionization (FI) could allow for the observation of the molecular ion (M⁺), which is often weak or absent in the more common electron ionization (EI) mass spectra of fluorinated compounds. jeol.comnist.gov Under EI conditions, the molecule would undergo predictable fragmentation. The primary cleavage points would be the C-O and C-C bonds, particularly the alpha-cleavage adjacent to the ether oxygens, which is a common fragmentation pathway for ethers. nih.govwhitman.edu

Table 2: Predicted Key Mass Fragments for 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane in EI-MS Predicted data based on common fragmentation patterns of ethers and fluorinated compounds.

| Predicted m/z | Possible Fragment Ion | Fragment Structure |

| 214 | [M]⁺ | [C₈H₁₅F₃O₂]⁺ |

| 157 | [M - C₄H₉]⁺ | [C₄H₆F₃O₂]⁺ |

| 141 | [M - C₄H₉O]⁺ | [C₄H₆F₃O]⁺ |

| 113 | [M - C₄H₉O₂]⁺ | [C₄H₆F₃]⁺ |

| 83 | [CF₃CHOH]⁺ | [C₂H₂F₃O]⁺ |

| 73 | [C₄H₉O]⁺ | [C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ |

Note: The relative abundance of these fragments would depend on the ionization energy.

This technique is also invaluable for byproduct analysis, such as identifying compounds formed from incomplete reactions or side reactions during synthesis. Coupling gas chromatography with mass spectrometry (GC-MS) would allow for the separation of these byproducts before their identification. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. thermofisher.com These two techniques are complementary; FT-IR measures the absorption of infrared light due to changes in dipole moment, while Raman measures the inelastic scattering of laser light due to changes in polarizability. gatewayanalytical.comyoutube.com

For 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane, the FT-IR spectrum would be dominated by very strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations. srce.hr Strong bands corresponding to the C-O-C ether linkages would also be prominent, typically around 1050-1150 cm⁻¹. The C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule's backbone, such as C-C single bonds, which are often weak in the IR spectrum. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane Predicted data based on typical group frequencies for organic molecules.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium-Strong | Strong |

| C-F Stretch | -CF₃ | 1100 - 1300 | Very Strong | Medium |

| C-O-C Stretch | Ether | 1050 - 1150 | Strong | Medium-Weak |

| C-C Stretch | Alkyl Chain | 800 - 1200 | Weak | Medium |

| CH₂/CH₃ Bend | Alkyl Chain | 1375 - 1470 | Medium | Medium |

X-ray Diffraction and Crystallography for Solid-State Structure Elucidation

X-ray diffraction and crystallography are the definitive methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid. keralapsc.gov.in The technique involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic structure, within the crystal lattice. mdpi.com

For 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane, which is expected to be a liquid at standard temperature and pressure, single-crystal X-ray diffraction is not a feasible technique for routine structural elucidation. The molecule would first need to be crystallized, which can be a significant challenge for flexible, non-symmetrical ethers that tend to have low melting points. While X-ray diffraction can be applied to liquids to study short-range molecular ordering and packing, it does not yield the high-resolution structural data of single-crystal analysis. aps.org Therefore, this technique would only be applicable in specialized low-temperature studies if a suitable crystal could be grown.

Chromatographic Methods for Separation, Purification, and Quantitative Analysis

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity and concentration of a substance. For a volatile, fluorinated ether like 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane, Gas Chromatography (GC) is the most appropriate method. nih.gov

In a typical GC analysis, the sample is vaporized and passed through a long, thin column. The separation is based on the differential partitioning of the analyte between the mobile phase (an inert carrier gas) and the stationary phase (a coating on the inside of the column). A semi-polar column, such as one with a 6% cyanopropylphenyl polysiloxane phase, would likely provide good separation for this compound from other non-polar or polar impurities. nih.gov

When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used for both qualitative identification (based on retention time and mass spectrum) and quantitative analysis. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte to this curve. ijirset.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that specifically detects and characterizes chemical species with one or more unpaired electrons, such as free radicals. nih.gov

The target molecule, 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane, is a stable, even-electron, closed-shell molecule. As such, it is diamagnetic and does not have any unpaired electrons, making it "EPR silent." Therefore, EPR spectroscopy cannot be used to directly study the final, purified compound.

However, EPR is an invaluable tool for mechanistic studies to investigate the potential involvement of radical intermediates during the synthesis or degradation of the compound. rsc.orgudel.edu For instance, if the synthesis involves a step that proceeds via a radical mechanism, or if the molecule is subjected to conditions that cause homolytic bond cleavage (e.g., UV irradiation or reaction with radical initiators), EPR could be used to trap and identify the transient radical species formed. researchgate.netrsc.org This provides crucial insights into reaction pathways that are not obtainable by other methods.

Surface Characterization Techniques in Materials Science Applications

The application of advanced surface characterization techniques is crucial for understanding the effects of chemical treatments on material surfaces. In the context of fluorinated compounds such as 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane, techniques like X-ray Photoelectron Spectroscopy (XPS), contact angle goniometry, and Atomic Force Microscopy (AFM) would be essential to elucidate surface properties.

XPS analysis would be employed to determine the elemental composition and chemical states of the near-surface region of a treated material. This technique could confirm the presence and bonding environment of fluorine, carbon, and oxygen atoms from the 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane molecule on a substrate. Such data would be instrumental in assessing the uniformity and chemical nature of the surface modification.

Contact angle measurements would provide quantitative data on the wettability and surface energy of materials treated with this fluorinated ether. By measuring the contact angle of liquids with known surface tensions (e.g., water, diiodomethane), the free energy of the modified surface could be calculated, offering insights into its hydrophobicity and oleophobicity.

AFM would be utilized to investigate the surface topography at the nanoscale. This would reveal whether the application of 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane results in a smooth, uniform film or if it forms aggregates or other distinct surface features. Changes in surface roughness post-treatment could also be quantified.

While these techniques are standard for such investigations, the absence of published research specifically on 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane prevents the inclusion of detailed research findings or data tables in this article.

Computational and Theoretical Investigations of 2 1 Butoxyethoxy 1,1,1 Trifluoroethane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific data is available for 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane.

No specific data is available for 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane.

No specific data is available for 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

No specific data is available for 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

No specific data is available for 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane.

No specific data is available for 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane.

No specific data is available for 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane.

Based on the comprehensive search for scientific literature, it is not possible to provide an article on the "," specifically focusing on the "Investigation of Solvent Effects and Relativistic Effects in Complex Chemical Systems."

The search for relevant data yielded no specific studies, detailed research findings, or data tables pertaining to computational analyses of solvent or relativistic effects on the compound 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane. The performed searches, even when broadened to include related fluorinated ethers and trifluoroethane derivatives, did not provide the necessary information to construct a scientifically accurate and thorough article as per the requested outline.

Therefore, due to the absence of available research on this specific topic for this particular compound, the requested article cannot be generated. Any attempt to do so would lack the required scientific basis and would not adhere to the instructions for providing detailed and accurate information.

Advanced Research Applications and Functionalization Strategies of 2 1 Butoxyethoxy 1,1,1 Trifluoroethane

Role as a Synthetic Building Block in the Construction of Complex Organic Molecules

The trifluoromethyl group and ether functionalities of 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane make it a valuable precursor in the synthesis of more complex organic molecules, particularly fluorinated heterocycles. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of adjacent functional groups, enabling selective chemical transformations.

In organic synthesis, molecules containing ether linkages can be cleaved under specific conditions to yield alcohols and other derivatives. The butoxy group can also be modified or removed to introduce further complexity. While direct examples of its use are not extensively documented in publicly available research, its structure suggests potential applications in multi-step synthetic pathways. For instance, the ether linkage could be strategically cleaved to unmask a hydroxyl group, which can then participate in a variety of subsequent reactions, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

The trifluoromethyl moiety is a key pharmacophore in many pharmaceutical compounds due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Therefore, 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane could serve as a building block for introducing this critical group into larger, biologically active molecules. The synthesis of fluorinated heterocycles, which are prevalent in medicinal chemistry, often relies on precursors containing trifluoromethyl groups. nih.govresearchgate.netresearchgate.net

Table 1: Potential Synthetic Transformations of 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Ether Cleavage | Strong acids (e.g., HBr, HI) | 1,1,1-Trifluoro-2-hydroxyethane and butyl bromide/iodide |

| Oxidation | Strong oxidizing agents | Carboxylic acids or other oxidized species |

| Substitution | Nucleophiles (after activation of the hydroxyl group) | Various substituted trifluoroethane derivatives |

| C-H Functionalization | Radical initiators or transition metal catalysts | Functionalized derivatives at the butoxy chain |

Applications in the Development of Advanced Materials Research

The incorporation of fluorine into materials can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane is a candidate for use in the development of advanced materials due to its fluorinated nature.

Fluoropolymers are known for their exceptional properties, including high thermal and chemical stability. researchgate.net The introduction of ether linkages into the polymer backbone can enhance flexibility. While specific research on the polymerization of 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane is limited, its structure is analogous to monomers used in the synthesis of other fluorinated polymers. For example, trifluorovinyl ether monomers with hydrocarbon pendant groups have been polymerized to create fluoropolymers with improved processability and solubility. scholaris.ca

There is significant research into fluorinated ethers as components of electrolytes for advanced energy storage systems, such as lithium-ion batteries. bohrium.comwpmucdn.comacs.orgresearchgate.net Fluorinated ethers can offer high oxidative stability and improved safety compared to conventional carbonate-based electrolytes. bohrium.comwpmucdn.comacs.orgresearchgate.net They can also contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for long-term battery performance. psu.edu

Research on compounds like bis(2,2,2-trifluoroethyl) ether (BTFE) has shown that fluorinated ethers can mitigate self-discharge in lithium-sulfur batteries by forming a robust protective layer on the anode. psu.edu Given its structure, 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane could be investigated for similar benefits in battery electrolytes, potentially offering a balance of ionic conductivity and electrochemical stability. bohrium.comwpmucdn.comacs.org

Table 2: Comparison of Properties of Structurally Related Ethers

| Compound | Boiling Point (°C) | Density (g/cm³) | Application Highlight |

| 2-Butoxyethanol (B58217) | 171 | 0.90 | Solvent in coatings and cleaners wikipedia.org |

| Bis(2,2,2-trifluoroethyl) ether | 63-64 | 1.40 | Electrolyte co-solvent in batteries psu.edu |

| 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane | Estimated: 150-170 | Estimated: 1.1-1.2 | Potential for similar applications |

Derivatization Reactions for Expanding Chemical Space and Utility

Derivatization, or the chemical modification of a compound to produce a new one with different properties, is a key strategy for expanding the chemical space and utility of a molecule. rsc.org For 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane, derivatization reactions could target the ether linkages or the butoxy group.

Phase 1 functionalization reactions, such as oxidation, reduction, and hydrolysis, can introduce or expose functional groups. youtube.comnih.gov For example, oxidation of the terminal methyl group on the butoxy chain could introduce a carboxylic acid functionality, opening up a wide range of subsequent reactions. Cleavage of the ether bond, as mentioned earlier, would yield a trifluoroethanol derivative that can be further functionalized.

These derivatization strategies could lead to a library of new compounds with tailored properties for various applications, from pharmaceuticals to materials science. The ability to systematically modify the structure of 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane would allow researchers to fine-tune its properties for specific needs.

Investigation of Surface Activity and Interfacial Phenomena in Chemical Systems

The combination of a hydrophobic butoxy group and a lipophobic trifluoromethyl group suggests that 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane may exhibit interesting surface activity. Fluorinated surfactants are known for their ability to significantly reduce the surface tension of water and organic solvents, even at low concentrations. nih.govnumberanalytics.com

While the surface activity of 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane has not been extensively studied, the principles of surfactant chemistry can provide some insights. The molecule has an amphiphilic character, with the butoxy and trifluoromethyl groups representing the non-polar and polar/lipophobic ends, respectively. This structure could enable it to adsorb at interfaces, such as air-water or oil-water interfaces, and alter the interfacial tension. mdpi.com

The effectiveness of a surfactant is often related to its ability to pack efficiently at an interface. The bulky nature of the butoxy and trifluoromethyl groups might influence this packing and, consequently, its surface activity. Further research, including measurements of surface tension and critical micelle concentration, would be necessary to fully characterize the interfacial properties of this compound. The study of related compounds like 2-butoxyethanol, which acts as a surfactant to lower surface tension in applications like hydraulic fracturing, provides a basis for investigating the interfacial behavior of 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane. wikipedia.org

Future Research Directions and Unexplored Avenues for 2 1 Butoxyethoxy 1,1,1 Trifluoroethane Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

Future research should prioritize the development of green and sustainable synthetic strategies for 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane. Traditional fluorination methods often rely on harsh reagents and produce significant waste. cam.ac.uk A key area of investigation would be the application of continuous flow chemistry. Flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. cam.ac.uk

Another promising avenue is the exploration of biocatalytic methods. The use of enzymes for selective fluorination or for the construction of the ether linkage could lead to milder reaction conditions, higher selectivity, and a reduction in byproducts. Research into novel fluorinating agents with lower environmental impact is also crucial. The goal is to develop synthetic pathways that are not only efficient but also adhere to the principles of green chemistry, minimizing energy consumption and waste generation.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane remains largely unexplored. Future studies should aim to uncover novel reactivity patterns and unconventional transformations. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the adjacent ether linkage, potentially leading to unique chemical behavior not observed in non-fluorinated analogues. rsc.org

Investigations could focus on the activation of C-H bonds within the butoxyethoxy chain under transition-metal catalysis, leading to new functionalization pathways. The stability of the C-F bonds could be challenged under specific catalytic conditions, opening up possibilities for selective defluorination or trifluoromethyl group transfer reactions. mt.com Furthermore, the ether oxygen could be targeted for reactions that go beyond simple cleavage, such as rearrangements or participation in cycloaddition reactions. Understanding these novel transformations will expand the synthetic utility of this compound.

Integration with Advanced In-Situ Analytical Techniques for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane is essential for process optimization and the discovery of new reactions. The integration of advanced in-situ analytical techniques is paramount. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR (nuclear magnetic resonance) spectroscopy, and Raman spectroscopy can provide real-time kinetic and mechanistic data. mt.com

These techniques allow for the direct observation of reactive intermediates, the tracking of reactant consumption and product formation, and the elucidation of complex reaction pathways without the need for quenching and offline analysis. mt.com This detailed mechanistic insight is invaluable for optimizing reaction conditions, improving yields, and rationally designing new synthetic methodologies.

Computational Design and Discovery of New Analogues with Tailored Properties

Computational chemistry offers a powerful tool for the rational design and discovery of new analogues of 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane with specific, tailored properties. By employing methods like density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can predict how structural modifications will impact the molecule's physicochemical and electronic properties. researchgate.netresearchgate.net

For instance, the length and branching of the alkoxy chain could be systematically varied in silico to modulate properties like solubility, viscosity, and thermal stability. researchgate.net The substitution pattern on the ethoxy moiety could also be altered to fine-tune the molecule's electronic profile. Computational screening of virtual libraries of analogues can identify promising candidates for synthesis, accelerating the discovery of new materials with desired characteristics for specific applications. researchgate.net

Table 1: Potential Structural Modifications for Analogue Design

| Modification Site | Potential Structural Change | Predicted Property Impact |

| Butoxy Group | Variation of alkyl chain length (e.g., methoxy, ethoxy) | Altered lipophilicity and boiling point |

| Ethoxy Bridge | Introduction of branching or cyclic structures | Changes in conformational flexibility and solvent properties |

| Trifluoroethane Moiety | Substitution of fluorine with other halogens | Modified electronic properties and reactivity |

Elucidating Synergistic Effects of Fluorine and Butoxyethoxy Groups in Molecular Design Principles

A fundamental area for future research is the elucidation of the synergistic effects between the trifluoromethyl group and the butoxyethoxy group in the context of molecular design. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules. nih.gov The butoxyethoxy group, on the other hand, can influence solubility, hydrogen bonding capacity, and conformational flexibility. numberanalytics.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.